2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
Description
2,4-Difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a structurally complex benzamide derivative featuring a pyridazine core substituted with a morpholine moiety and a 2,4-difluorobenzamide group. The morpholine-pyridazine scaffold is associated with kinase inhibition and antimicrobial activity , while fluorinated benzamides are known for their metabolic stability and diverse applications, including pesticides and therapeutics .
Properties
IUPAC Name |
2,4-difluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O2/c22-15-3-6-17(18(23)13-15)21(28)24-16-4-1-14(2-5-16)19-7-8-20(26-25-19)27-9-11-29-12-10-27/h1-8,13H,9-12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIGKRLJKOZQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the morpholinopyridazinyl group. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4-difluorobenzoic acid with an appropriate amine under dehydrating conditions to form the corresponding benzamide.
Introduction of the Morpholinopyridazinyl Group: The morpholinopyridazinyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide with a suitable pyridazine derivative that contains a leaving group, such as a halide, in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halides, bases, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound or scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.
Pharmaceutical Research: The compound may be investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications: It may have applications in the development of new materials or as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide depends on its specific biological target. Generally, the compound may exert its effects by binding to a specific enzyme or receptor, thereby modulating its activity. This can involve inhibition or activation of the target, leading to downstream effects on cellular processes and pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Observations :
- Morpholine-Pyridazine vs. Morpholine-Benzamide: The target compound’s pyridazine core distinguishes it from ’s morpholino benzamides, which lack heteroaromatic pyridazine but exhibit antibacterial activity. Pyridazine derivatives are often associated with kinase or phosphodiesterase inhibition .
- Fluorination Patterns : The 2,4-difluoro substitution on the benzamide contrasts with ’s 2,6-difluorobenzamide pesticides (e.g., diflubenzuron). Fluorine at the 2,4-positions may enhance metabolic stability and target binding compared to 3-fluoro or 4-fluoro analogs .
- Heterocyclic Diversity : Example 53 () incorporates a pyrazolo-pyrimidine-chromene system, suggesting broader kinase or epigenetic targets compared to the pyridazine-morpholine scaffold.
Functional Comparisons
Antimicrobial Activity
highlights that N-substituted morpholino benzamides (e.g., 3b, 3g) exhibit potent activity against Gram-positive bacteria. The target compound’s pyridazine moiety may confer distinct interactions with bacterial enzymes, though direct antimicrobial data are unavailable.
Metabolic and Pharmacokinetic Properties
Fluorinated benzamides in (e.g., diflubenzuron) demonstrate resistance to oxidative metabolism, a trait likely shared by the 2,4-difluoro substitution in the target compound. However, the morpholine-pyridazine group could introduce solubility challenges compared to simpler benzamides .
NMR Characterization Challenges
As shown in , fluorinated benzamides (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) exhibit complex ¹H NMR spectra due to scalar coupling and overlapping aromatic signals. The target compound’s pyridazine and morpholine groups would further complicate spectral analysis, requiring advanced techniques like 2D NMR or computational modeling .
Biological Activity
2,4-Difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic compound that belongs to a class of N-(pyrazol-3-yl)benzamide derivatives. This compound has garnered attention for its potential pharmacological activities, particularly as an anti-inflammatory agent and a dual inhibitor of discoidin domain receptors (DDR1 and DDR2). This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a central benzamide core with fluorine atoms substituted at the 2nd and 4th positions. Additionally, it contains a phenyl ring linked to a pyridazinyl moiety and a morpholine ring. The presence of these functional groups enhances its solubility and biological activity, making it a candidate for further medicinal chemistry research.
Biological Activity
The biological activity of this compound has been investigated in various studies:
- Anti-inflammatory Effects : Research indicates that this compound effectively inhibits lipopolysaccharide (LPS)-induced interleukin-6 release in vitro. This suggests its potential as an anti-inflammatory agent in treating conditions characterized by excessive inflammation.
- Inhibition of DDR1 and DDR2 : The compound acts as a dual inhibitor of DDR1 and DDR2, which are implicated in various inflammatory diseases and cancer progression. This inhibition could provide therapeutic benefits in managing these conditions.
- Glucokinase Activation : Preliminary studies have explored its role as a glucokinase activator, indicating potential applications in metabolic disorders such as diabetes.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- A study highlighted the compound's ability to inhibit specific kinase pathways associated with DDRs, shedding light on its role in cellular signaling mechanisms involved in inflammation and cancer progression.
- In vitro assays demonstrated that the compound could protect against acute lung injury by modulating inflammatory responses, further supporting its therapeutic potential.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally similar to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide | Contains a chloro substituent | Potential anti-inflammatory effects |
| 3-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide | Similar core structure with different chlorine positioning | Explored for kinase inhibition |
| 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide | Methyl group substitution | Investigated for antimicrobial properties |
| 2,4-difluoro-N-{4-[6-(4-morpholinyl)-3-pyridazinyl]phenyl}benzamide | Difluorinated variant | Potentially enhanced bioactivity due to fluorination |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
